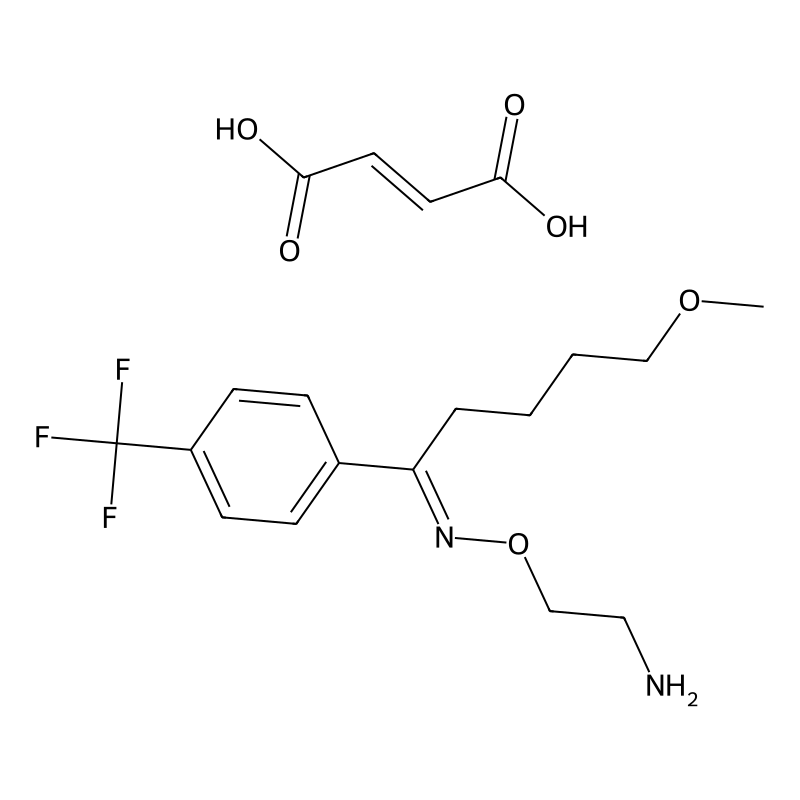Fluvoxamine maleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Treatment of Depression and Anxiety Disorders
Fluvoxamine is well-established in treating major depressive disorder, with numerous studies demonstrating its efficacy compared to placebo [, ]. It has also shown effectiveness in managing other anxiety disorders, including:
- Panic disorder: Fluvoxamine was found more effective than cognitive therapy in reducing panic attacks and improving overall symptoms [].
- Social anxiety disorder: Studies have shown its effectiveness in reducing social anxiety symptoms compared to placebo.
- Post-traumatic stress disorder (PTSD): Research suggests fluvoxamine may improve PTSD symptoms, including reducing autonomic reactivity associated with trauma [].
Potential Applications in Other Conditions
Beyond its established uses, fluvoxamine is being explored in research for its potential benefits in various other conditions:
- COVID-19: A large-scale study [] suggested that fluvoxamine may reduce the risk of hospitalization and death in patients with mild COVID-19. However, further research is needed to confirm these findings and understand the underlying mechanisms.
- Stroke-induced depression: Studies like this one [] indicate fluvoxamine may alleviate depressive symptoms and improve sleep quality in patients suffering from post-stroke depression.
- Premenstrual dysphoric disorder (PMDD): Research suggests fluvoxamine may be effective in managing the emotional and physical symptoms of PMDD.
Fluvoxamine maleate is a pharmaceutical compound primarily used as an antidepressant and anxiolytic agent. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which function by increasing the levels of serotonin in the brain, a neurotransmitter associated with mood regulation. The chemical formula for fluvoxamine maleate is , and it is known for its effectiveness in treating obsessive-compulsive disorder, social anxiety disorder, and major depressive disorder. Fluvoxamine maleate was first introduced in the 1990s and has since been recognized for its unique pharmacological profile compared to other SSRIs, particularly due to its significant affinity for sigma-1 receptors .
Key Reaction Steps:- Alkylation: 5-methoxy-4′-trifluoromethylvalerophenone oxime + 2-chloroethylamine → Fluvoxamine free base.
- Formation of Maleate Salt: Fluvoxamine free base + Maleic acid → Fluvoxamine maleate.
Fluvoxamine maleate exhibits potent selective inhibition of the serotonin transporter, with a Ki value of approximately 2.5 nM, indicating high affinity for serotonin reuptake inhibition . This action enhances serotonergic neurotransmission, which is crucial for its antidepressant effects. Additionally, fluvoxamine has shown activity at sigma-1 receptors, which may contribute to its anxiolytic properties and cognitive enhancement in depressive states . The drug also has a unique pharmacokinetic profile; it is well absorbed with a bioavailability of about 53% and a half-life of approximately 15.6 hours, allowing for once-daily dosing in clinical settings .
The synthesis of fluvoxamine maleate can be achieved through various methods, but the most common involves the following steps:
- Preparation of Fluvoxamine Free Base:
- Reacting 5-methoxy-4′-trifluoromethylvalerophenone oxime with 2-chloroethylamine in dimethylformamide.
- Heating under basic conditions for optimal yield.
- Formation of Maleate Salt:
- Dissolving fluvoxamine free base in an appropriate solvent (e.g., ethanol).
- Adding maleic acid and stirring under controlled conditions (temperature between 20-70 °C) to form fluvoxamine maleate.
This method emphasizes high purity and yield by optimizing reaction conditions and minimizing impurities during synthesis .
Fluvoxamine maleate is primarily used in the treatment of various psychiatric disorders:
- Obsessive-Compulsive Disorder: It is one of the first-line treatments due to its efficacy in reducing obsessive thoughts and compulsive behaviors.
- Social Anxiety Disorder: Fluvoxamine helps alleviate symptoms associated with social phobia.
- Major Depressive Disorder: It is utilized to manage depressive symptoms effectively.
Additionally, ongoing research explores its potential applications in treating other conditions such as post-traumatic stress disorder and certain forms of chronic pain due to its serotonergic activity .
Fluvoxamine maleate interacts significantly with several cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which can lead to altered metabolism of co-administered drugs. For instance:
- Increased Serum Levels: Co-administration with benzodiazepines like diazepam can elevate plasma concentrations, necessitating dose adjustments.
- Risk of Serotonin Syndrome: Combining fluvoxamine with other serotonergic agents (e.g., tricyclic antidepressants) poses a risk for serotonin syndrome, requiring careful monitoring .
These interactions highlight the importance of understanding fluvoxamine's pharmacokinetics when prescribing it alongside other medications.
Fluvoxamine maleate shares similarities with other SSRIs but has distinct characteristics that set it apart:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sertraline | C17H17N | Broad spectrum antidepressant; less sigma receptor activity compared to fluvoxamine. |
| Paroxetine | C19H20F3N | Higher affinity for norepinephrine transporters; more sedative effects. |
| Citalopram | C20H21N | Selectively inhibits serotonin reuptake; minimal interaction with sigma receptors. |
| Escitalopram | C20H21N | S-enantiomer of citalopram; more potent serotonin reuptake inhibition. |
Fluvoxamine's unique sigma receptor activity may contribute to its distinct therapeutic effects compared to these other compounds, making it particularly effective in treating anxiety-related symptoms alongside depression .
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (82.06%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (82.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (77.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms



Corrosive;Irritant;Environmental Hazard
Wikipedia
FDA Medication Guides
Fluvoxamine Maleate
CAPSULE, EXTENDED RELEASE;ORAL
JAZZ PHARMS
01/04/2017
Luvox
TABLET;ORAL
ANI PHARMS
08/18/2023








